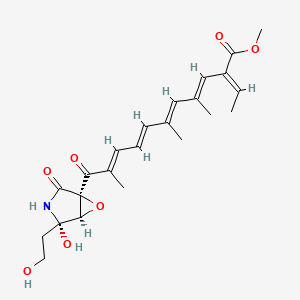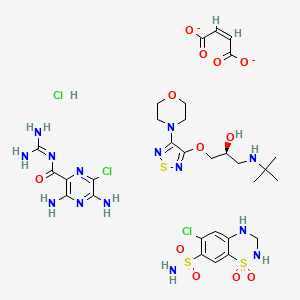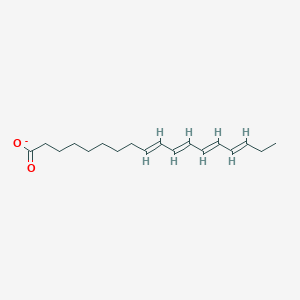
trans-Parinarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-parinarate is a straight-chain, unsaturated fatty acid anion that is the conjugate base of trans-parinaric acid, arising from deprotonation of the carboxylic acid group. It is a long-chain fatty acid anion, a straight-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a trans-parinaric acid.
Applications De Recherche Scientifique
Fluorescent Probes in Membrane Studies
trans-Parinaric acid is prominently used as a fluorescent membrane probe in biophysical studies. It has been applied in the examination of phospholipid membranes, where its fluorescence properties are utilized to study the structural and dynamic aspects of these membranes. For instance, its fluorescence quantum yield and lifetime changes provide insights into phase transitions and molecular motions within lipid bilayers (Sklar, Hudson, & Simoni, 1977).
Monitoring Lipid Physical Properties in Plants
Research involving trans-parinaric acid has also extended to botany, where it is used to determine the order/disorder transition temperatures of phospholipids in plant leaves. This application is significant in understanding how plants, particularly annuals, adjust their membrane properties in response to different thermal conditions (Pike, 1982).
Orientational Order in Langmuir−Blodgett Multilayer Films
The orientational order of trans-parinaric acid in various lipid phases has been a subject of interest. Studies have been conducted on its order in Langmuir−Blodgett multilayer films of different lipid compositions. These studies help in understanding the arrangement and behavior of lipid molecules in different phases, contributing to the broader knowledge of membrane biophysics (Lopes, Fernandes, Prieto, & Castanho, 2001).
Interaction with Phosphatidylcholine Bilayers
Investigations have been done on how trans-parinaric acid interacts with lipid bilayers, particularly phosphatidylcholine. This research is crucial in understanding how fluorescent probes like trans-parinaric acid can affect the structure and dynamics of lipid bilayers, providing insights into membrane biochemistry and biophysics (Ben Yashar, Menashe, Biltonen, Johnson, & Barenholz, 1987).
Fluorescence Lifetime and Polarization Studies
The time-resolved fluorescence intensity and anisotropy decays of trans-parinaric acids in lipid bilayers have been characterized, providing valuable information about acyl chain order and dynamics. This research is significant in the fields of biophysics and biochemistry, as it sheds light on the complex behavior of membrane components (Wolber & Hudson, 1981).
Propriétés
Formule moléculaire |
C18H27O2- |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/p-1/b4-3+,6-5+,8-7+,10-9+ |
Clé InChI |
IJTNSXPMYKJZPR-BYFNFPHLSA-M |
SMILES isomérique |
CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)[O-] |
SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)[O-] |
SMILES canonique |
CCC=CC=CC=CC=CCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



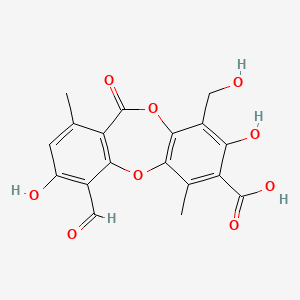
![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)
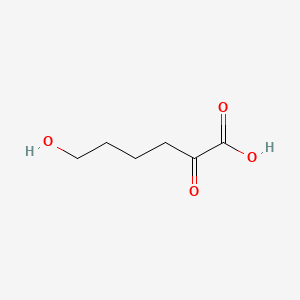
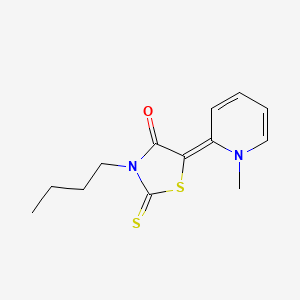

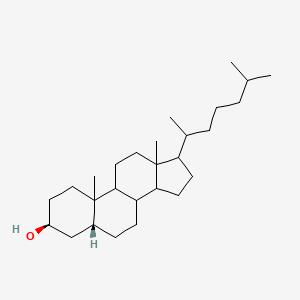

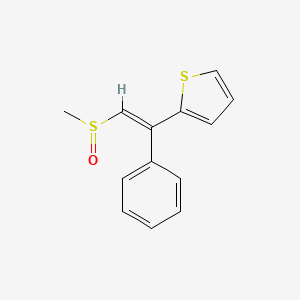
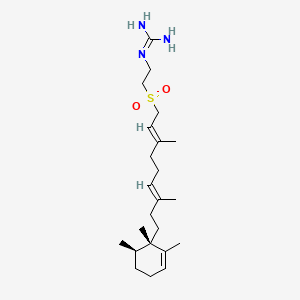
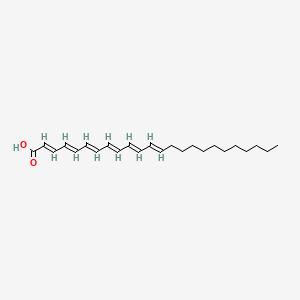
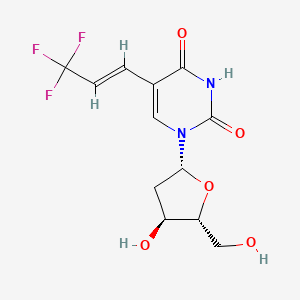
![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12Z,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1235013.png)
